Cas no 162129-60-4 (ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate)
ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- TRANS-ETHYL 2-(BOC-AMINO)CYCLOPROPANECARBOXYLATE
- trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
- FCH3945155
- FCH3600398
- AX8267098
- trans-2-Bocamino-cyclopropanecarboxylic acid ethyl ester
- ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
- trans-2-Boc-amino-cyclopropanecarboxylic acid ethyl ester
- AS-42477
- A1-02460
- 162129-60-4
- 613261-17-9
- (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
- SCHEMBL17234603
- CS-0340074
- Ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
- MFCD27922172
- trans-2-(Boc-amino)cyclopropanecarboxylic acid ethyl ester
- AKOS027322861
- Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,2R)-rel-
-
- MDL: MFCD27922172
- Inchi: 1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1
- InChI Key: WQCFOWMOJLYSPS-HTQZYQBOSA-N
- SMILES: O(CC)C([C@@H]1C[C@H]1NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 229.13140809g/mol
- Monoisotopic Mass: 229.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 64.599
ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0514-1g |
trans-2-Bocamino-cyclopropanecarboxylic acid ethyl ester |
162129-60-4 | 95% | 1g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0514-5g |
trans-2-Bocamino-cyclopropanecarboxylic acid ethyl ester |
162129-60-4 | 95% | 5g |
14840.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0514-500mg |
trans-2-Bocamino-cyclopropanecarboxylic acid ethyl ester |
162129-60-4 | 95% | 500mg |
2535.65CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0514-250mg |
trans-2-Bocamino-cyclopropanecarboxylic acid ethyl ester |
162129-60-4 | 95% | 250mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0514-100mg |
trans-2-Bocamino-cyclopropanecarboxylic acid ethyl ester |
162129-60-4 | 95% | 100mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0514-50mg |
trans-2-Bocamino-cyclopropanecarboxylic acid ethyl ester |
162129-60-4 | 95% | 50mg |
1060.05CNY | 2021-05-08 | |
| abcr | AB449436-250 mg |
trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate; 95% |
162129-60-4 | 250mg |
€367.30 | 2023-04-22 | ||
| abcr | AB449436-1 g |
trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate; 95% |
162129-60-4 | 1g |
€842.60 | 2023-04-22 | ||
| TRC | E940843-10mg |
Trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate |
162129-60-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940843-50mg |
Trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate |
162129-60-4 | 50mg |
$ 160.00 | 2022-06-05 |
ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate Suppliers
ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
Ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate (CAS No. 162129-60-4): An Overview of Its Synthesis, Applications, and Recent Research Developments
Ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate (CAS No. 162129-60-4) is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique cyclopropane ring and the tert-butoxycarbonyl (Boc) protecting group, which make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The synthesis of ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate typically involves a multi-step process. One common approach is the reaction of ethyl cyclopropanecarboxylate with tert-butyl carbamate in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction forms an amide bond, which is then stereoselectively converted to the desired trans isomer through a series of chiral catalysts or reagents. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity.
Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate. For instance, a study published in the *Journal of Organic Chemistry* reported the use of enantioselective organocatalysis to achieve high enantiomeric excess (ee) values in the synthesis of this compound. This approach not only improves the yield but also reduces the formation of by-products, making it a more sustainable option for industrial applications.
In the realm of pharmaceutical research, ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate serves as a valuable building block for the synthesis of various drugs and drug candidates. The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under mild conditions, allowing for further functionalization and modification of the molecule. This flexibility makes it an ideal intermediate for the development of novel therapeutics targeting specific biological pathways.
One notable application of this compound is in the synthesis of cyclopropyl-containing peptides, which have shown promise in various therapeutic areas, including cancer treatment and neurodegenerative diseases. A recent study published in *Bioorganic & Medicinal Chemistry* demonstrated that cyclopropyl-containing peptides derived from ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate exhibited enhanced stability and bioavailability compared to their linear counterparts. These findings highlight the potential of this compound in drug design and development.
Beyond pharmaceuticals, ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate has also found applications in materials science. The unique properties of cyclopropane rings, such as their strain energy and reactivity, make them valuable components in the synthesis of advanced materials with tailored properties. For example, a study published in *Advanced Materials* explored the use of this compound as a monomer in the preparation of polymer-based nanomaterials with enhanced mechanical strength and thermal stability.
Despite its numerous applications, there are ongoing challenges associated with the large-scale production and purification of ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate. Researchers are continuously working on developing more efficient synthetic routes and purification techniques to address these challenges. One promising approach is the use of continuous flow chemistry, which offers several advantages over traditional batch processes, including better control over reaction conditions, higher throughput, and reduced waste generation.
In conclusion, ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate (CAS No. 162129-60-4) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and versatile reactivity make it an indispensable intermediate in synthetic chemistry, pharmaceutical research, and materials science. As research continues to advance, it is likely that new applications and improvements in its synthesis will further enhance its importance in these fields.
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